molecular formula C10H11N3O2 B13646014 Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B13646014
M. Wt: 205.21 g/mol
InChI Key: NHJKQBWBYHYNCM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One common method employs microwave-assisted heating to facilitate the reaction, resulting in moderate to good yields . Another approach involves the use of catalysts to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of scientific research applications:

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-7-9(5-11-8)13-6(2)12-7/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

NHJKQBWBYHYNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)N=C(N2)C

Origin of Product

United States

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